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molecular formula C8H12ClNS B8576910 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-amine hydrochloride

4,5,6,7-Tetrahydrobenzo[b]thiophen-4-amine hydrochloride

Cat. No. B8576910
M. Wt: 189.71 g/mol
InChI Key: WCPDFGPBTYRCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036979

Procedure details

A mixture of 50 grams of 4,5,6,7-tetrahydrobenzo-[b]thiophen-4-amine hydrochloride (about 45 grams real, based on 90% purity) in 100 ml. of water is stirred at about 15° C., and a solution of 23.1 grams of potassium cyanate in 100 ml. of water is added dropwise. After completion of the addition, the mixture is warmed slowly to 70° C. to 75° C. and held for an hour. The mixture is cooled, and the white solid is collected by filtration and washed with water. The solid is air-dried, pulverized, and washed with acetonitrile. On drying, this gives 37.3 grams of crude product, which on treatment with about 1200 ml. of hot acetone gives 11.45 grams, melting point 200° C. to 204° C. of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
23.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([NH2:11])[CH2:8][CH2:9][CH2:10][C:3]1=2.[O-:12][C:13]#[N:14].[K+]>O>[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([NH:11][C:13]([NH2:14])=[O:12])[CH2:8][CH2:9][CH2:10][C:3]1=2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.S1C2=C(C=C1)C(CCC2)N
Step Two
Name
potassium cyanate
Quantity
23.1 g
Type
reactant
Smiles
[O-]C#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed slowly to 70° C. to 75° C.
WAIT
Type
WAIT
Details
held for an hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
the white solid is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid is air-dried
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
On drying

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(CCC2)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.45 g
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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